5-Oxotridecanoic acid

Description

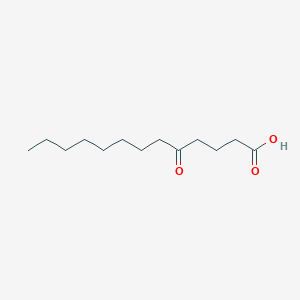

Structure

2D Structure

3D Structure

Properties

CAS No. |

869-99-8 |

|---|---|

Molecular Formula |

C13H24O3 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

5-oxotridecanoic acid |

InChI |

InChI=1S/C13H24O3/c1-2-3-4-5-6-7-9-12(14)10-8-11-13(15)16/h2-11H2,1H3,(H,15,16) |

InChI Key |

LRHLDOVUZVMZHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)CCCC(=O)O |

Origin of Product |

United States |

Host Engineering:the Host Organism S Native Metabolism May Need to Be Modified to Prevent the Degradation of the Product and to Ensure the Efficient Supply of Cofactors E.g., Nadph for P450s and Nad+ for Dehydrogenases . for Example, Knocking out Genes Involved in β Oxidation Can Prevent the Breakdown of the Produced Fatty Acids.

An example of a successful bioengineering approach for a related class of compounds is the production of ω-hydroxy fatty acids in E. coli. This was achieved by co-expressing a plant acyl-ACP thioesterase to control the chain length of the fatty acid produced, and a P450 monooxygenase to introduce the terminal hydroxyl group. frontiersin.org A similar strategy, with a P450 engineered for C-5 hydroxylation, could potentially be adapted for the production of 5-Oxotridecanoic acid.

| Engineering Strategy | Target | Rationale |

| Overexpression of Fatty Acid Synthase Components | Fatty acid biosynthesis pathway | Increase the overall production of fatty acids. |

| Overexpression of Propionyl-CoA generating enzymes | Propionyl-CoA metabolism | Increase the availability of the starter unit for odd-chain fatty acids. |

| Heterologous expression of a regiospecific P450 | Fatty acid oxidation | Introduce a hydroxyl group at the C-5 position of tridecanoic acid. |

| Heterologous expression of a dehydrogenase | Hydroxy-fatty acid oxidation | Convert the 5-hydroxy intermediate to the 5-oxo product. |

| Deletion of β-oxidation genes | Fatty acid degradation | Prevent the breakdown of the desired product. |

Metabolomic Profiling and Pathway Analysis Involving 5 Oxotridecanoic Acid

Identification and Quantification of 5-Oxotridecanoic Acid in Biological Samples

The detection and measurement of specific metabolites like this compound in complex biological samples such as plasma, urine, or tissue extracts rely on advanced analytical techniques, primarily within the field of metabolomics. These approaches can be broadly categorized as untargeted or targeted, each serving a distinct purpose in scientific investigation.

Untargeted metabolomics is a hypothesis-free, comprehensive approach used to analyze all measurable small molecules in a biological sample without a preconceived bias. This method is ideal for discovery-driven research, aiming to identify novel biomarkers or metabolic changes associated with a particular condition. The typical workflow involves sample preparation, data acquisition using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC), and sophisticated data processing.

In the context of identifying this compound, a sample extract would be analyzed by LC-HRMS or GC-HRMS. The instrument detects and records the mass-to-charge ratio (m/z) and retention time of thousands of molecular features. Putative identification of this compound would be achieved by matching its accurate mass measurement and isotopic pattern to theoretical values and by comparing its fragmentation spectrum (MS/MS) with entries in spectral libraries. nih.gov This untargeted profiling allows for the discovery of unexpected metabolic perturbations and provides a global view of the metabolic state. thermofisher.commetwarebio.com

Table 1: General Workflow for Untargeted Metabolomics

| Step | Description | Technology Used | Outcome |

|---|---|---|---|

| 1. Sample Preparation | Extraction of polar and lipid metabolites from biological matrices (e.g., plasma, tissue). nih.gov | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction | Metabolite-rich extract |

| 2. Data Acquisition | Separation of metabolites and detection by a mass spectrometer to generate mass spectra. nih.gov | LC-MS, GC-MS, HRMS (e.g., QTOF, Orbitrap) | Raw data (mass spectra, retention times) |

| 3. Data Processing | Feature detection, removal of background noise, and alignment of peaks across samples. nih.gov | Software (e.g., XCMS, MS-DIAL, mzMine) | A list of molecular features (m/z, retention time, intensity) |

| 4. Metabolite Identification | Putative identification by matching features against databases based on accurate mass and MS/MS fragmentation patterns. nih.gov | Spectral Libraries (e.g., mzCloud), Compound Databases | List of putatively identified metabolites |

| 5. Statistical Analysis | Comparison between experimental groups to find statistically significant differences in metabolite levels. | Multivariate statistical methods (PCA, PLS-DA) | Identification of potential biomarkers and dysregulated pathways |

Targeted Metabolomics for Specific Biological Contexts

Once a metabolite such as this compound is identified as a potential biomarker or a compound of interest through untargeted studies, targeted metabolomics is employed for accurate and precise quantification. This approach is hypothesis-driven and focuses on measuring a predefined set of known metabolites. mayo.edu

Targeted methods offer high sensitivity and specificity, making them the gold standard for validation and quantitative analysis. metabolomicscentre.ca The technique typically uses a triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode. To achieve absolute quantification, stable isotope-labeled internal standards, which are chemically identical to the analyte but differ in mass, are added to the sample. mayo.edu This allows for correction of variations that may occur during sample preparation and analysis, leading to highly accurate concentration measurements. nih.gov Panels for specific classes of molecules, such as organic acids or fatty acids, are often developed for this purpose. mayo.edu

Alterations in this compound Levels Associated with Physiological States

Levels of this compound, a product of fatty acid metabolism, are not static and can be influenced by various physiological, pathological, and external factors.

The period following a meal, known as the postprandial state, involves complex metabolic adjustments to handle the influx of nutrients. The macronutrient composition of a meal significantly influences these responses, particularly fatty acid oxidation.

Following a high-fat meal, especially one containing medium-chain fatty acids, the body increases fatty acid oxidation for energy. nih.gov This heightened oxidation of ingested fat can lead to changes in the circulating levels of various lipid species and their metabolic byproducts. nih.govscite.ai For instance, studies have shown that high-fat milkshake challenges significantly alter plasma oxylipin profiles, which are products of fatty acid oxidation, within hours of consumption. nih.gov A meal rich in saturated fats led to increases in linoleic acid-derived oxylipins, while a meal high in monounsaturated fats increased levels of cytochrome P450-mediated oxylipins. nih.gov As this compound is an intermediate of fatty acid oxidation, its concentration is expected to fluctuate in response to the type and amount of dietary fat consumed, reflecting the dynamic shifts in substrate utilization.

Table 2: Postprandial Metabolic Changes After Macronutrient Challenges

| Macronutrient Challenge | Key Metabolic Response | Associated Metabolite Changes |

|---|---|---|

| High-Fat (Saturated) | Increased overall fat oxidation | Increase in plasma free fatty acids, triglycerides, and specific oxylipins (e.g., HODEs). nih.govnih.gov |

| High-Fat (Monounsaturated) | Increased fat oxidation | Increase in cytochrome P450-mediated oxylipins. nih.gov |

| High-Fat (n-3 PUFA) | Increased oxidation of specific fatty acids | Increase in EPA- and DHA-derived oxylipins. nih.gov |

| High-Carbohydrate | Decreased fat oxidation, increased glucose utilization | Lower respiratory quotient, decreased plasma beta-hydroxybutyrate, increased insulin (B600854) and lactate. nih.gov |

Pathological Conditions Implicating Dysregulated Oxo-Fatty Acid Metabolism (e.g., Hypoxic-Ischemic Encephalopathy)

Hypoxic-ischemic encephalopathy (HIE) is a severe condition of brain injury in newborns caused by oxygen deprivation and diminished blood flow. This pathological state triggers a cascade of detrimental biochemical events, including a profound disruption of energy and lipid metabolism. nih.gov The brain is highly susceptible to oxidative stress due to its high oxygen demand and lipid-rich composition. mdpi.com

In HIE, impaired mitochondrial function and massive oxidative stress lead to the hydrolysis of neuronal membrane phospholipids (B1166683) and the uncontrolled oxidation of fatty acids, a process known as lipid peroxidation. mdpi.commdpi.com This results in the accumulation of free fatty acids, lysophospholipids, and various oxidized lipid products. mdpi.com Metabolomic studies on animal models and human neonates with HIE have consistently identified significant alterations in metabolites related to fatty acid metabolism, including acylcarnitines and dicarboxylic acids, which signal a disruption in the mitochondrial beta-oxidation pathway. nih.govfrontiersin.org The accumulation of oxo-fatty acids like this compound would be a direct consequence of this metabolic turmoil, serving as a potential marker of oxidative injury and disturbed fatty acid catabolism.

Table 3: Key Metabolite Alterations in Hypoxic-Ischemic Encephalopathy (HIE)

| Metabolite Class | Change in HIE | Pathophysiological Relevance |

|---|---|---|

| Acylcarnitines | Increased | Reflects impaired mitochondrial beta-oxidation and disturbed energy metabolism. mdpi.comnih.gov |

| Free Fatty Acids | Increased | Released from membrane phospholipids due to oxidative stress and phospholipase activation. mdpi.com |

| Glycerophospholipids | Increased | Indicates membrane breakdown and inflammation. mdpi.com |

| Lipid Peroxidation Products | Increased | Markers of severe oxidative stress and cellular damage. mdpi.comfrontiersin.org |

| Krebs Cycle Intermediates | Altered (e.g., increased succinate) | Indicates a shift to anaerobic metabolism and mitochondrial dysfunction. frontiersin.org |

Environmental and Induced Metabolic Perturbations

Exposure to various environmental chemicals and toxicants can induce significant metabolic disturbances, often by causing oxidative stress and interfering with mitochondrial function. mdpi.com Pollutants such as heavy metals (cadmium, lead), persistent organic pollutants (POPs), and pesticides are known to disrupt lipid metabolism. nih.govlongdom.org

Toxicological studies using metabolomics have shown that exposure to such compounds alters pathways related to fatty acid oxidation and energy production. nih.govnih.gov For example, exposure to certain pollutants has been linked to increased lipid peroxidation and changes in the profiles of fatty acids and amino acids. mdpi.comlongdom.org These toxicants can impair the enzymatic machinery responsible for the complete breakdown of fatty acids, potentially leading to the accumulation of metabolic intermediates, including oxo-fatty acids. Therefore, elevated levels of this compound could serve as a biomarker indicating exposure to environmental stressors that disrupt fatty acid metabolism.

Elucidation of Metabolic Networks Perturbed by or Involving this compound

Metabolomic profiling and pathway analysis are crucial tools for understanding the complex interplay of molecules within a biological system. However, in the case of this compound, publicly available scientific literature and metabolic databases provide minimal specific data to definitively map its metabolic network. The following sections represent a theoretical framework based on the metabolism of structurally similar compounds, highlighting the significant knowledge gaps that exist for this compound itself.

The catabolism of typical odd-chain fatty acids proceeds via mitochondrial beta-oxidation, yielding successive units of acetyl-CoA until a final three-carbon propionyl-CoA molecule remains. Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.

For this compound, the presence of the oxo- group at the C5 position introduces a chemical modification that likely alters its processing by conventional beta-oxidation enzymes. The specific enzymatic machinery required to handle this keto-acid and its subsequent metabolic fate are not well-characterized in existing research. It is plausible that specialized enzymatic pathways are required for its degradation, or that it may act as an inhibitor or modulator of standard fatty acid oxidation. However, without direct experimental evidence, its precise role remains speculative.

Table 1: Hypothetical Metabolites in the Beta-Oxidation of a C13 Fatty Acid vs. This compound

| Beta-Oxidation Cycle | Standard Tridecanoic Acid Metabolite | Hypothetical this compound Metabolite |

| Entry | Tridecanoyl-CoA | 5-Oxotridecanoyl-CoA |

| Cycle 1 | Undecanoyl-CoA + Acetyl-CoA | Data not available |

| Cycle 2 | Nonanoyl-CoA + Acetyl-CoA | Data not available |

| Cycle 3 | Heptanoyl-CoA + Acetyl-CoA | Data not available |

| Cycle 4 | Pentanoyl-CoA + Acetyl-CoA | Data not available |

| Final Products | Propionyl-CoA + Acetyl-CoA | Data not available |

This table is presented for illustrative purposes to highlight the lack of specific data for this compound.

The TCA cycle is a central hub of cellular metabolism, integrating the breakdown products of carbohydrates, fats, and proteins to generate energy. As mentioned, the metabolism of standard odd-chain fatty acids connects to the TCA cycle via the conversion of propionyl-CoA to succinyl-CoA.

If this compound were to be metabolized in a similar fashion, its degradation products could potentially enter the TCA cycle. However, the influence of the C5-oxo group on this process is unknown. It is conceivable that this compound or its metabolites could interact with TCA cycle enzymes or intermediates, but there is currently no direct research to support this. The potential for this compound to serve as an anaplerotic substrate, replenishing TCA cycle intermediates, or to have any regulatory effect on the cycle's activity has not been determined.

The metabolism of amino acids and lipids is intricately linked with the central carbon metabolism pathways. Certain amino acids are ketogenic, meaning they can be converted into ketone bodies or fatty acids, while others are glucogenic, feeding into glucose production.

The structural similarity of this compound to ketone bodies and fatty acids suggests a potential for interaction with lipid metabolism. However, the specifics of these interactions are not documented. Similarly, any direct relationship or metabolic exchange between this compound and amino acid metabolic pathways has not been described in the scientific literature. Without dedicated metabolomic studies tracking the flux of this particular molecule, its connections to the broader networks of amino acid and lipid metabolism remain an open question.

Advanced Analytical Methodologies for 5 Oxotridecanoic Acid Research

Chromatographic Techniques for Separation and Characterization

Chromatographic methods are fundamental to the analysis of 5-Oxotridecanoic acid, enabling its separation from other cellular components. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are powerful tools in this regard.

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of this compound, derivatization is an essential prerequisite for its analysis by GC-MS. This process involves chemically modifying the molecule to increase its volatility and thermal stability.

Derivatization Strategies:

A common derivatization method for carboxylic acids is silylation , where active hydrogens in the carboxyl group are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The derivatization of the ketone group is also possible and can aid in identification.

Expected GC-MS Profile:

| Parameter | Expected Condition/Observation |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | Non-polar (e.g., DB-5ms) or medium-polarity (e.g., DB-17) capillary column |

| Ionization Mode | Electron Ionization (EI) |

| Expected Fragmentation | Cleavage alpha to the carbonyl group, McLafferty rearrangement, and fragmentation of the alkyl chain. |

Liquid chromatography-mass spectrometry (LC-MS) offers the advantage of analyzing this compound without the need for derivatization to increase volatility. Reversed-phase chromatography is a common approach for separating fatty acids.

Chromatographic Conditions:

A C18 stationary phase is typically used for the separation of fatty acids. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to effectively separate fatty acids of varying chain lengths and polarities.

Mass Spectrometric Detection:

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of molecules like this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the predominant ion. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through collision-induced dissociation (CID) of the parent ion. For saturated oxo fatty acids, a characteristic fragmentation is the loss of CO2 from the deprotonated molecule nih.gov.

| Parameter | Typical Condition/Observation |

|---|---|

| LC Column | Reversed-phase C18 |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode |

| Parent Ion | [M-H]⁻ |

| Key MS/MS Fragment | Loss of CO₂ |

Mass Spectrometry Imaging for Subcellular Localization of this compound

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. While specific applications of MSI for this compound are not widely reported, the methodology has been successfully applied to other lipids and fatty acids, providing a framework for its potential use in studying this compound.

Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI could be employed to map the distribution of this compound within different cellular compartments or tissue regions. This would involve coating a thin tissue section with a suitable matrix that absorbs the laser energy and facilitates the desorption and ionization of the analyte. By collecting mass spectra across the entire tissue section, a two-dimensional ion density map can be generated, revealing the localization of this compound. On-tissue chemical derivatization can also be employed to enhance the sensitivity and selectivity of MSI for low-abundance or poorly ionizing compounds like keto acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Expected ¹H NMR Spectral Features:

Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield in the region of 10-13 ppm.

Alpha-Protons to Carbonyl (-CH₂-C=O): A triplet around 2.5-2.8 ppm.

Alpha-Protons to Carboxyl (-CH₂-COOH): A triplet around 2.2-2.5 ppm.

Methylene Protons (-CH₂-): A complex multiplet region between 1.2-1.7 ppm.

Terminal Methyl Proton (-CH₃): A triplet around 0.9 ppm.

Expected ¹³C NMR Spectral Features:

Carboxylic Carbonyl Carbon (-COOH): A signal in the range of 175-185 ppm.

Ketone Carbonyl Carbon (-C=O): A signal further downfield, typically in the range of 200-215 ppm.

Carbons Alpha to Carbonyls: Signals in the range of 30-50 ppm.

Methylene Carbons (-CH₂-): Signals in the range of 20-35 ppm.

Terminal Methyl Carbon (-CH₃): A signal around 14 ppm.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | -COOH | 10-13 |

| -CH₂-C=O | 2.5-2.8 | |

| -CH₂-COOH | 2.2-2.5 | |

| -CH₂- | 1.2-1.7 | |

| -CH₃ | ~0.9 | |

| ¹³C | -COOH | 175-185 |

| -C=O | 200-215 | |

| -CH₂- alpha to carbonyls | 30-50 | |

| -CH₂- | 20-35 | |

| -CH₃ | ~14 |

Development of Novel Assays for this compound Quantification

While specific, commercially available assays for the direct quantification of this compound are not yet established, several assay principles could be adapted for its measurement.

Enzymatic Assays:

Enzymatic assays offer high specificity and sensitivity. An assay could potentially be developed based on an enzyme that specifically recognizes and metabolizes this compound or related β-keto acids. For instance, assays for the hydrolysis of β-keto esters have been developed that monitor the reaction through pH changes or the detection of a product like ethanol (B145695) via coupled enzymatic reactions researchgate.netnih.govnih.gov. Such a system could be engineered to be specific for this compound.

Immunoassays:

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific. The development of an immunoassay for this compound would require the production of antibodies that specifically recognize this molecule. This would involve synthesizing a hapten-carrier conjugate of this compound to elicit an immune response and generate the desired antibodies.

Coupled Colorimetric/Fluorometric Assays:

Commercially available kits for the quantification of free fatty acids often use a coupled enzymatic reaction that ultimately produces a colored or fluorescent product. These assays could potentially be adapted to measure this compound, although the specificity for the keto-functionality would need to be established or engineered.

The development of such novel assays would significantly advance the research on this compound by providing high-throughput and sensitive methods for its quantification in various biological samples.

Future Directions and Emerging Research Areas for 5 Oxotridecanoic Acid

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic view of the biological role of 5-Oxotridecanoic acid can be achieved through the integration of multiple "omics" datasets. This approach allows researchers to connect the presence and abundance of this molecule with broader physiological and pathological states.

Detailed Research Findings:

Currently, direct multi-omics studies focusing specifically on this compound are limited. However, the application of these techniques to related fields provides a roadmap for future investigations. For instance, multi-omics association analyses have successfully revealed interactions between the oropharyngeal microbiome and the metabolome in pediatric patients with influenza A virus pneumonia. nih.govfrontiersin.org These studies demonstrated significant alterations in the microbial structure and metabolic profiles, including changes in fatty acid metabolism. nih.govfrontiersin.org Similarly, a multi-omics approach in cattle has shed light on the interplay between the gut microbiome, metabolome, and transcriptome, linking them to production traits. mdpi.com

Future research on this compound will likely involve:

Metabolomics: To quantify the levels of this compound and other related metabolites in various biological samples (e.g., tissues, biofluids) under different conditions.

Transcriptomics: To identify changes in gene expression that are correlated with the levels of this compound, providing insights into the pathways it regulates.

Proteomics: To understand how this compound influences the abundance and post-translational modifications of proteins.

Lipidomics: To place this compound within the broader context of lipid metabolism and signaling. A comprehensive analysis of the lipidome can reveal how the synthesis and degradation of this compound are coordinated with other lipid molecules.

By integrating these datasets, researchers can construct comprehensive models of the molecular networks in which this compound participates. For example, a study on giant pumpkins utilized a multi-omics approach to understand the molecular mechanisms affecting fruit size and color, highlighting the interplay between different metabolic pathways. researchgate.netmdpi.com

| Omics Approach | Potential Application to this compound Research | Expected Insights |

| Metabolomics | Quantitative analysis in various biological matrices. | Identification of biomarkers and metabolic pathways. |

| Transcriptomics | Gene expression profiling in response to this compound. | Understanding of regulated genes and cellular processes. |

| Proteomics | Analysis of protein expression and modifications. | Elucidation of protein targets and signaling cascades. |

| Lipidomics | Comprehensive analysis of the lipid profile. | Contextualization within lipid metabolism and signaling networks. |

| Integrated Multi-Omics | Combined analysis of all "omics" data. | A holistic view of the biological role and network interactions. |

Investigation of Enantiomeric Forms and Their Biological Impact

Chirality plays a crucial role in the biological activity of many molecules. mdpi.com Like many other biologically active lipids, this compound can exist as different stereoisomers, or enantiomers. The spatial arrangement of atoms in these enantiomers can lead to significantly different interactions with enzymes, receptors, and other cellular components.

Detailed Research Findings:

While specific studies on the enantiomers of this compound are not yet prevalent, research on other chiral compounds underscores the importance of this area. For example, the enantiomeric distribution of essential oils has been shown to be a key determinant of their biological and olfactory properties. mdpi.com In the context of drug development, the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. mdpi.com For instance, studies on 3-Br-acivicin isomers revealed that only specific stereoisomers displayed significant antiplasmodial activity, suggesting that their uptake is mediated by stereoselective transport systems. mdpi.com

Future research should focus on:

Chiral Synthesis and Separation: Developing methods to synthesize or separate the individual enantiomers of this compound.

Stereospecific Bioassays: Evaluating the biological activity of each enantiomer in various in vitro and in vivo models to determine if their effects are stereospecific.

Enantioselective Metabolism: Investigating whether the metabolic pathways involved in the synthesis and degradation of this compound are stereoselective.

Understanding the biological impact of each enantiomer will be critical for elucidating the precise mechanisms of action of this compound and for any potential therapeutic applications.

| Research Area | Key Objectives | Potential Significance |

| Chiral Synthesis/Separation | To obtain pure enantiomers of this compound. | Enables stereospecific biological testing. |

| Stereospecific Bioassays | To compare the biological activities of different enantiomers. | Reveals the importance of stereochemistry for function. |

| Enantioselective Metabolism | To study the enzymatic handling of each enantiomer. | Provides insights into the regulation of active forms. |

Exploration of this compound in Specific Biological Systems

The biological functions of this compound are likely to be highly context-dependent, varying across different organisms and even within different tissues of the same organism.

Detailed Research Findings:

While direct evidence for the role of this compound in specific biological systems is still emerging, the broader family of oxylipins is known to play critical roles in both plant and microbial signaling. In plants, oxylipins are involved in a wide range of developmental processes and responses to environmental stress. nih.govnih.gov They act as signaling molecules in defense against pathogens and herbivores. nih.govnih.gov In the microbial world, fatty acid-derived molecules are involved in cell-to-cell communication, including quorum sensing, which allows bacteria to coordinate their behavior.

Future research should investigate the role of this compound in:

Plant Biology: Exploring its potential role as a signaling molecule in plant growth, development, and defense responses. This could involve studying its effects on gene expression, hormone signaling, and resistance to biotic and abiotic stresses.

Microbial Ecology: Investigating its function in microbial communication, biofilm formation, and inter-species interactions within complex microbial communities.

Mammalian Physiology: Elucidating its role in inflammatory processes, immune responses, and metabolic regulation in mammals.

By studying this compound in these diverse biological contexts, a more complete picture of its physiological and pathological significance will emerge.

| Biological System | Potential Roles of this compound | Research Focus |

| Plants | Signaling in growth, development, and stress responses. | Effects on gene expression, hormone pathways, and defense. |

| Microbes | Cell-to-cell communication and biofilm formation. | Role in quorum sensing and microbial community dynamics. |

| Mammals | Inflammation, immunity, and metabolic regulation. | Impact on immune cell function and metabolic pathways. |

Development of Advanced Computational Models for Predicting Biological Interactions

Computational modeling and simulation are powerful tools for predicting the biological activities of small molecules and for understanding their interactions with protein targets.

Detailed Research Findings:

The application of machine learning and deep learning models for predicting the bioactivity of chemical compounds is a rapidly growing field. plos.orgarxiv.orgnih.govmdpi.com These models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of new or untested compounds. nih.gov For example, deep neural networks have been successfully used to predict the inhibitory activity of compounds against specific enzymes, such as ALK-5. plos.org Molecular docking simulations can provide insights into the binding modes of small molecules to their protein targets, helping to identify potential mechanisms of action. krishisanskriti.orgmendeley.com

Future research in this area for this compound should include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the biological activity of this compound derivatives based on their chemical structures.

Molecular Docking and Dynamics Simulations: Using these techniques to identify potential protein targets of this compound and to study the dynamics of their interactions.

Systems Biology Modeling: Integrating experimental data with computational models to simulate the behavior of the biological networks in which this compound is involved.

These computational approaches will not only help to prioritize experimental studies but will also provide a deeper understanding of the molecular basis for the biological effects of this compound.

| Computational Approach | Application to this compound | Expected Outcomes |

| QSAR Modeling | Predicting the bioactivity of related structures. | Guidance for the design of novel bioactive compounds. |

| Molecular Docking | Identifying potential protein binding partners. | Hypotheses about molecular mechanisms of action. |

| Molecular Dynamics | Simulating the interaction with target proteins over time. | Understanding the stability and dynamics of binding. |

| Systems Biology Modeling | Integrating into larger biological network models. | Predicting the systemic effects of modulating its levels. |

Q & A

Q. What experimental strategies can resolve discrepancies in reported biological activities of this compound across studies?

- Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., cell line provenance, serum-free media). Use clustered data analysis to account for nested variables (e.g., cell passage number, operator bias). Perform meta-analyses of published data, applying random-effects models to quantify heterogeneity .

Q. How can computational modeling optimize the design of this compound analogs for enhanced target specificity?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes (e.g., cyclooxygenase-2). Validate predictions with free-energy perturbation (FEP) calculations. Use QSAR models to correlate structural modifications (e.g., acyl chain length) with activity, prioritizing analogs for synthesis .

Q. What are the best practices for analyzing metabolic stability of this compound in in vitro systems?

- Methodological Answer : Use hepatocyte or microsomal assays with LC-MS/MS monitoring. Normalize degradation rates to control compounds (e.g., verapamil). Apply Michaelis-Menten kinetics to estimate intrinsic clearance. Report time-dependent inactivation parameters and co-factor dependencies (e.g., NADPH) .

Q. How should researchers address contradictory data on the compound’s role in lipid peroxidation pathways?

- Methodological Answer : Replicate experiments using orthogonal assays (e.g., TBARS vs. lipid hydroperoxide quantification). Control for redox-active contaminants via chelating agents (e.g., EDTA). Perform kinetic studies under varying oxygen tensions and compare results with structurally related oxo-fatty acids .

Methodological Considerations

- Experimental Design : Follow factorial designs to test multiple variables (e.g., pH, temperature) systematically. Use blocking to minimize batch effects in biological assays .

- Data Validation : Include negative controls (e.g., solvent-only) and triplicate measurements. Use Bland-Altman plots to assess inter-assay variability .

- Literature Integration : Conduct systematic reviews using PRISMA guidelines to map evidence gaps and avoid citation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.